N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c26-18-13-21(30-19-5-2-1-4-16(18)19)22(27)24-15-8-7-14-9-10-25(17(14)12-15)23(28)20-6-3-11-29-20/h1-8,11-13H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEMASMSMHSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Furan-2-Carbonylation: The indole derivative is then acylated with furan-2-carbonyl chloride in the presence of a base such as pyridine to form the N-(furan-2-carbonyl)indole intermediate.
Chromene Formation: The chromene ring is synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Coupling Reaction: Finally, the N-(furan-2-carbonyl)indole intermediate is coupled with the chromene derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole and chromene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the indole and chromene rings.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural components suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Studies may focus on its ability to modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its diverse functional groups.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and indole moieties can engage in π-π stacking interactions, while the carbonyl groups can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-carbonyl)indolin-6-yl)cinnamamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)-2-naphthamide
Uniqueness
Compared to similar compounds, N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to the presence of the chromene ring, which adds additional sites for chemical reactions and potential biological interactions. This makes it a versatile compound for various applications in scientific research.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various fields, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, highlighting its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with indole-based structures, leading to the formation of a chromene framework. The synthetic pathway often includes:
- Formation of the Indole Derivative : Starting from appropriate indole precursors.
- Coupling with Furan-2-carboxylic Acid : Utilizing coupling agents to facilitate the formation of the furan-carbonyl linkage.
- Cyclization and Functionalization : Final steps include cyclization to form the chromene structure and introduction of carboxamide functionalities.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in mediating inflammatory responses.
Table 1: Anti-inflammatory Activity Results
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 45 | 40 |
| 50 | 70 | 65 |
| 100 | 85 | 80 |
Anticancer Activity
The compound has also shown promising anticancer activity against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Caspase activation |
| HeLa (Cervical) | 12 | Bcl-2 modulation |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory diseases .
Case Study 2: Anticancer Properties
In another study, researchers investigated the anticancer properties of this compound against human breast cancer cells. The findings revealed that treatment led to a marked decrease in cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer .
Q & A
Q. What are the standard synthetic routes for N-(1-(furan-2-carbonyl)indolin-6-yl)-4-oxo-4H-chromene-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves sequential coupling reactions. First, the indoline core is functionalized with furan-2-carbonyl via amidation under reflux using polar aprotic solvents (e.g., DMF or THF) and coupling agents like EDCI/HOBt. The chromene-2-carboxamide moiety is then introduced via nucleophilic acyl substitution, often requiring controlled temperatures (60–80°C) to prevent side reactions. Purification via silica gel chromatography is critical to isolate the final product, with yields influenced by solvent choice and stoichiometric ratios of intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural features like the indoline-furan linkage and chromene carbonyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (employing SHELX programs) is preferred to resolve complex hydrogen-bonding networks and confirm stereochemistry. Evidence from similar compounds shows triclinic or monoclinic crystal systems with π-π stacking interactions .
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screens should include enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s amide and chromene groups, which often interact with catalytic sites. Cell viability assays (MTT or ATP-based) in cancer or inflammation models are also common. Dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) are essential to validate specificity .
Advanced Research Questions
Q. How can low yields in the amide coupling step be mitigated during synthesis?
Low yields often arise from steric hindrance at the indoline N-1 position. Strategies include:
- Using Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions) to improve regioselectivity.
- Activating the carbonyl with pivaloyl chloride to enhance electrophilicity.
- Solvent optimization: Switching from THF to DMF increases reaction efficiency by stabilizing intermediates .
Q. How should researchers resolve contradictions in bioassay results between in vitro and in vivo models?
Discrepancies may stem from poor pharmacokinetic properties (e.g., metabolic instability or low bioavailability). Solutions include:
Q. What computational methods predict binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) paired with molecular dynamics simulations (AMBER/CHARMM) can model interactions. Focus on the chromene-4-one and furan rings, which may act as hydrogen bond acceptors. Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
Q. How do structural analogs with trifluoromethyl or chlorophenyl substitutions compare in activity?
Fluorinated analogs (e.g., 4-trifluoromethyl derivatives) often show enhanced target affinity due to increased hydrophobicity and electronic effects. Chlorophenyl substitutions (as in and ) improve π-stacking with aromatic residues in enzyme active sites. SAR studies should systematically vary substituents on the indoline and chromene cores to map pharmacophore requirements .
Methodological Notes
- Crystallography : Use SHELXL for refinement and Mercury for visualizing intermolecular interactions (e.g., hydrogen bonds with O4 and N2 atoms) .
- Data Analysis : Address outliers in bioassays with Grubbs’ test and replicate experiments (n ≥ 3).
- Synthesis Reproducibility : Document solvent purity (HPLC-grade) and moisture-sensitive reaction steps (e.g., under argon) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
